4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
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Overview
Description
4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound with a molecular formula of C10H15N3S and a molecular weight of 209.31 g/mol . This compound is characterized by its unique structure, which includes a cyclopropyl group and a methylsulfanyl group attached to an imidazo[4,5-c]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with a suitable cyclopropyl ketone in the presence of a methylsulfanyl group donor . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield different derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkylating or acylating agents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted imidazo[4,5-c]pyridine compounds .
Scientific Research Applications
4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and potential biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against certain enzymes and potential therapeutic applications.
Pyrido[2,3-d]pyrimidine: Used in the synthesis of various biologically active compounds and materials.
Uniqueness
4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its combination of a cyclopropyl group and a methylsulfanyl group attached to the imidazo[4,5-c]pyridine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H15N3S |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
4-(1-methylsulfanylcyclopropyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H15N3S/c1-14-10(3-4-10)9-8-7(2-5-11-9)12-6-13-8/h6,9,11H,2-5H2,1H3,(H,12,13) |
InChI Key |
TXYJQHVCKQEXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CC1)C2C3=C(CCN2)NC=N3 |
Origin of Product |
United States |
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